Nalbuphine hydrochloride

Description

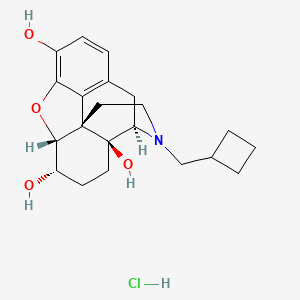

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12;/h4-5,12,15-16,19,23-25H,1-3,6-11H2;1H/t15-,16+,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLZPSJXMWGIFH-BCXQGASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20594-83-6 (Parent) | |

| Record name | Nalbuphine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20177844 | |

| Record name | Nalbuphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23277-43-2 | |

| Record name | Nalbuphine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23277-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalbuphine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalbuphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α,6α)-17-(cyclobutylmethyl)-4,5-epoxymorphinan-3,6,14-triol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALBUPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU4275277R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Opioid Receptor Interactions of Nalbuphine Hydrochloride

Receptor Selectivity and Ligand Efficacy Studies

Nalbuphine's receptor selectivity is a cornerstone of its clinical profile. It preferentially binds to mu and kappa opioid receptors over delta receptors. nih.gov The efficacy of nalbuphine (B1235481) as a ligand varies depending on the receptor. It is a high-efficacy partial agonist at the κ-opioid receptor, meaning it strongly activates this receptor to produce an effect. wikipedia.org Conversely, at the μ-opioid receptor, it acts as a moderate-efficacy partial agonist or an antagonist. wikipedia.org This means it only partially activates the μ-receptor, and can also block the action of other more powerful μ-agonists. nih.govwikipedia.org This mixed efficacy profile contributes to its potent analgesic effects with a reduced risk of certain side effects like respiratory depression and abuse potential compared to full μ-agonists. patsnap.comdoi.org

Table 2: Nalbuphine's Efficacy at Opioid Receptors

| Receptor | Activity |

|---|---|

| Kappa (κ) | High-efficacy partial agonist/Full agonist |

| Mu (μ) | Moderate-efficacy partial agonist/Antagonist |

| Delta (δ) | Low affinity/Antagonist |

Based on multiple research findings. patsnap.comdrugbank.comwikipedia.org

Downstream Signaling Pathways Modulation

Opioid receptors, including those activated by nalbuphine, are G-protein coupled receptors (GPCRs). primescholars.com When an agonist like nalbuphine binds to these receptors, it triggers a conformational change that initiates intracellular signaling cascades. primescholars.com

Recent research has also highlighted the concept of "biased agonism" or "functional selectivity," where a ligand can preferentially activate certain downstream signaling pathways over others. primescholars.com For instance, the analgesic effects of κ-opioid receptor agonists are mediated by the Gβγ subunit, while adverse effects may be linked to the β-arrestin mediated activation of p38 MAPK. primescholars.com In the context of Parkinson's disease research, nalbuphine has been shown to modulate the striatonigral pathway by reducing the phosphorylation of DARPP-32 at the Thr34 site, a key regulator in D1 receptor-mediated signaling. nih.gov This suggests that nalbuphine's effects extend beyond simple receptor activation to the intricate modulation of downstream signaling molecules. nih.gov

G-Protein Coupled Receptor Signaling Cascade Investigations (e.g., [35S]GTPγS binding, cAMP inhibition)

Opioid receptors belong to the G protein-coupled receptor (GPCR) superfamily. koreascience.kr Ligand binding to these receptors initiates a cascade of intracellular events, beginning with the activation of heterotrimeric G proteins. This activation can be measured using techniques such as [35S]GTPγS binding assays and by observing the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. elifesciences.orgprimescholars.comacs.org

[35S]GTPγS Binding Assays:

The [35S]GTPγS binding assay is a functional measure of G protein activation. escholarship.org Studies using this technique have provided valuable insights into the efficacy of nalbuphine at different opioid receptors. In cells expressing the kappa opioid receptor, nalbuphine has been shown to stimulate [35S]GTPγS binding, indicating its agonist activity at this receptor. nih.gov However, its maximal stimulation is less than that of selective kappa agonists like U50,488. nih.gov At the mu-opioid receptor, nalbuphine produces minimal stimulation of [35S]GTPγS binding and can inhibit the binding stimulated by mu agonists like DAMGO, confirming its antagonistic properties at this receptor. nih.govnih.gov

Research has shown that in membranes from CHO cells expressing the human kappa opioid receptor, nalbuphine demonstrates agonist properties. nih.gov In contrast, in cells expressing the mu-opioid receptor, nalbuphine acts as an antagonist. nih.gov The efficacy of various ligands, including nalbuphine, has been characterized using this assay. For instance, the EC50 value for nalbuphine at the kappa receptor was found to be significantly higher than that of butorphanol, another mixed agonist-antagonist. nih.gov

| Ligand | Emax (% of U50,488) | EC50 (nM) | Receptor Type |

|---|---|---|---|

| Nalbuphine | Less than U50,488 | Higher than Butorphanol | Kappa |

| Butorphanol | Data not available | Lower than Nalbuphine | Kappa |

| U50,488 | 100% | Data not available | Kappa |

cAMP Inhibition:

Opioid receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. primescholars.com This is a hallmark of Gi/o protein coupling. primescholars.com Studies in human embryonic kidney (HEK) cells expressing the mouse kappa-opioid receptor have shown that nalbuphine can inhibit forskolin-stimulated cAMP production, confirming its agonist activity. nih.gov However, nalbuphine is classified as a partial agonist at the kappa receptor because it exhibits significantly lower intrinsic activity in inhibiting cAMP production compared to full agonists like fentanyl. nih.gov The rank order of intrinsic activity for several opioid ligands at the kappa receptor, based on cAMP inhibition, places nalbuphine lower than many other agonists. nih.gov

Arrestin Recruitment and Receptor Internalization Dynamics

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestins. drugbank.com This process is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling pathways. drugbank.com

The interaction of nalbuphine with the arrestin pathway appears to be distinct from that of full mu-agonists. In contrast to high-efficacy mu-opioid receptor agonists, nalbuphine does not appear to induce significant MOR internalization, downregulation, or desensitization. researchgate.net In fact, it has been shown to antagonize agonist-induced MOR internalization. researchgate.net This limited ability to recruit β-arrestin and promote internalization at the mu-receptor may contribute to its favorable side-effect profile, particularly the lower incidence of respiratory depression. elifesciences.orgnih.gov

Some studies suggest that nalbuphine acts as a partial beta-arrestin agonist. mypcnow.org At the kappa opioid receptor, some agonists have been shown to be biased towards G protein activation over β-arrestin recruitment. escholarship.org While comprehensive data on nalbuphine's bias at the kappa receptor is still emerging, its profile as a partial agonist suggests a potential for functional selectivity.

Allosteric Modulation and Receptor Heteromerization in Opioid Systems

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is an emerging paradigm in GPCR pharmacology. While specific allosteric modulators for opioid receptors are an active area of research, the concept is relevant to understanding the complex pharmacology of ligands like nalbuphine. The potential for nalbuphine to act as a bitopic ligand, interacting with both orthosteric and allosteric sites, could contribute to its mixed agonist-antagonist profile.

Receptor heteromerization, the formation of complexes between different receptor subtypes (e.g., mu-kappa or delta-kappa), adds another layer of complexity to opioid signaling. annualreviews.org These heterodimers can exhibit unique pharmacological properties, including altered ligand binding, signaling, and trafficking, compared to their monomeric counterparts. drugbank.com The functional consequences of nalbuphine's interaction with these receptor heteromers are an area of ongoing investigation and could further explain its unique pharmacological effects.

Functional Selectivity at Opioid Receptors

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). elifesciences.orgnih.gov This concept is critical for the development of safer opioid analgesics with fewer side effects. elifesciences.orgnih.gov

Nalbuphine exhibits functional selectivity. elifesciences.orgnih.gov Its profile as a mu-opioid receptor partial agonist or antagonist with limited ability to recruit β-arrestin, coupled with its kappa-opioid receptor agonism, is a prime example of this phenomenon. elifesciences.orgnih.govplos.org This biased signaling is thought to be responsible for its ceiling effect on respiratory depression, a significant advantage over traditional mu-agonists like morphine. elifesciences.orgprimescholars.comnih.gov The development of G protein-biased ligands at both mu and kappa opioid receptors is a key strategy in modern opioid drug discovery. elifesciences.orgnih.gov

Structure-Activity Relationships (SAR) in Receptor Binding

The chemical structure of nalbuphine is fundamental to its unique pharmacological profile. It is a derivative of the phenanthrene (B1679779) nucleus, similar to other opioids. fda.gov Key structural features that determine its interaction with opioid receptors include:

The N-cyclobutylmethyl group: This substituent is crucial for its mixed agonist-antagonist properties. It is larger than the N-methyl group found in morphine and is a common feature in other mixed agonist-antagonists.

The morphinan (B1239233) skeleton: This core structure provides the necessary framework for interaction with the opioid receptor binding pocket.

Studies have shown that nalbuphine has a high affinity for mu-opioid receptors, with a Ki value of approximately 0.5 nM, and lower affinities for kappa (Ki ≈ 29 nM) and delta (Ki ≈ 60 nM) receptors. nih.gov Autoradiographic studies have confirmed that [3H]nalbuphine binding sites in the central nervous system correspond to the distribution of both mu and kappa opioid receptors. nih.gov

| Receptor | Ki (nM) |

|---|---|

| Mu (μ) | 0.5 |

| Kappa (κ) | 29 |

| Delta (δ) | 60 |

Mechanistic Pharmacokinetics and Biotransformation Pathways

Absorption Mechanisms in Preclinical Models

The absorption of nalbuphine (B1235481) hydrochloride varies depending on the route of administration in preclinical studies. Following intraperitoneal administration in rats, nalbuphine is detected in the serum within 15 minutes, reaching maximum concentration (Cmax) at 30 minutes. mdpi.com In mice, subcutaneous administration leads to a more rapid absorption (Tmax of 5 minutes) compared to intraperitoneal injection (Tmax of 10 minutes). nih.gov Studies in rats have also explored oral administration, noting that the time to reach maximum serum concentration (Tmax) ranges from 15 to 30 minutes. researchgate.net

Interestingly, research suggests a potential interaction between nalbuphine and intestinal high-density lipoproteins (HDL), which may influence its absorption. mdpi.com The bioavailability of nalbuphine is generally low after oral administration due to extensive first-pass metabolism. mdpi.com

Distribution Dynamics in Preclinical Systems

Nalbuphine hydrochloride exhibits a wide distribution in preclinical models. In rats, the volume of distribution (Vd) has been reported to be approximately 100.08 L in those with normal liver function, a value that significantly increases in models of liver dysfunction. researchgate.net Studies in mice have shown a greater apparent volume of distribution following intraperitoneal administration (37,930 mL/kg) compared to subcutaneous administration (24,939 mL/kg). nih.gov

The placental transfer of nalbuphine is noteworthy, with a high, rapid, and variable maternal-to-fetal ratio observed. moph.go.thhsa.gov.sg Furthermore, studies in hyperlipidemic rats have indicated marked accumulation of nalbuphine in the brain at steady state compared to normolipidemic rats. mdpi.com In Hispaniolan Amazon parrots, the volume of distribution at steady state (Vdarea) was determined to be 2.01 L/kg. avma.org

Enzymatic Biotransformation and Metabolite Profiling

Nalbuphine undergoes extensive metabolism, primarily in the liver, through both Phase I and Phase II enzymatic reactions. usdoj.govpfizer.compfizermedical.com Approximately 75% of nalbuphine is metabolized by UDP-glucuronosyltransferases (UGTs) and about 25% by cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net

Cytochrome P450 Metabolism Investigations (e.g., CYP2C9, CYP2C19 involvement)

In vitro studies have identified cytochrome P450 enzymes CYP2C9 and CYP2C19 as the primary contributors to the oxidative metabolism of nalbuphine. researchgate.netnih.govnih.govnih.gov These enzymes are responsible for the formation of hydroxylated metabolites. nih.gov Specifically, CYP2C19, CYP2C9, and CYP2C8 are involved in the formation of one of the major hydroxylated metabolites, with minor contributions from CYP3A4 and CYP2D6. nih.gov The other primary hydroxylated metabolite is formed by the actions of CYP2C19, CYP2C9, and CYP2D6. nih.gov

The involvement of these specific CYP isozymes highlights the potential for drug-drug interactions with other compounds metabolized by the same pathways. biorxiv.org

Glucuronidation and Other Conjugation Pathways (e.g., UGT1A3, UGT1A8, UGT1A9, UGT2B7 involvement)

Glucuronidation is the major metabolic pathway for nalbuphine. mdpi.comresearchgate.net UGT2B7 is a key enzyme in this process, responsible for producing nalbuphine-6-glucuronide. nih.govresearchgate.net Other UGT isoforms, including UGT1A3 and UGT1A9, are also primarily involved in nalbuphine glucuronidation. nih.gov Furthermore, in vitro studies have shown that UGT1A8 plays a predominant role in the formation of another major glucuronidated metabolite, with additional contributions from UGT2B7, UGT1A3, and UGT1A9. nih.govnih.gov

Metabolite Identification and Characterization (e.g., hydroxylated and glucuronide conjugates)

Several key metabolites of nalbuphine have been identified and characterized. These include two primary hydroxylated derivatives, 3'-hydroxylnalbuphine and 4'-hydroxylnalbuphine, which are products of CYP450-mediated oxidation. nih.govresearchgate.net

In addition to the hydroxylated metabolites, two major glucuronide conjugates have been identified: nalbuphine-3-β-d-glucuronide and nalbuphine-6-β-d-glucuronide. researchgate.net These conjugated metabolites are formed through the action of UGT enzymes. researchgate.net In human plasma, the major circulating metabolites are the glucuronidated and hydroxylated forms of nalbuphine. nih.gov

Excretion Pathways in Preclinical Contexts

The elimination of nalbuphine and its metabolites occurs through both renal and fecal routes. usdoj.govpfizer.com In preclinical models, the primary route of excretion is via the feces through biliary secretion. mdpi.comresearchgate.netresearchgate.net A smaller portion, approximately 7% of the unbound drug, is excreted in the urine. researchgate.net The clearance of nalbuphine is rapid, as demonstrated in studies with Hispaniolan Amazon parrots, which showed a clearance of 69.95 mL/min/kg after intravenous administration. avma.org In mice, plasma concentrations of nalbuphine are typically below the level of detection by 12 hours post-administration, indicating swift elimination. nih.gov

Impact of Genetic Polymorphisms on Metabolic Enzymes in vitro/mechanistically

The biotransformation of this compound is a complex process involving both Phase I and Phase II metabolic enzymes, primarily the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, respectively. researchgate.netnih.gov In vitro studies indicate that approximately 75% of nalbuphine metabolism is carried out by UGTs, with the remaining 25% attributed to CYP enzymes. researchgate.netnih.gov Genetic variability in the genes encoding these enzymes can lead to significant interindividual differences in metabolic activity, potentially altering the pharmacokinetic profile of nalbuphine. nih.govresearchgate.net The inter-subject variability in metabolic rates is largely determined by genetic factors, which can classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov

UDP-Glucuronosyltransferase (UGT) Polymorphisms

Glucuronidation is the predominant metabolic pathway for nalbuphine. researchgate.net In vitro investigations using recombinant human UGT enzymes have identified UGT1A3, UGT1A8, UGT1A9, and UGT2B7 as the primary isoforms responsible for nalbuphine glucuronidation. researchgate.netnih.govnih.gov Specifically, UGT1A8 and UGT2B7 have been shown to be major contributors to the formation of nalbuphine-3-glucuronide (M5). nih.govvulcanchem.com Furthermore, in vitro studies have demonstrated that only the UGT2B7 isozyme is responsible for producing nalbuphine-6-glucuronide. researchgate.netnih.gov

Genetic polymorphisms in UGT genes are known to alter enzyme function, which can affect the clearance of substrate drugs. nih.govnih.gov For instance, the UGT2B72 polymorphism has been reported to influence the plasma levels of other drugs and is associated with altered drug toxicity profiles. nih.gov While direct studies on the effect of the UGT2B72 variant on nalbuphine metabolism are limited, its known functional impact suggests a mechanistic basis for its potential to alter nalbuphine glucuronidation. nih.govcpicpgx.org Similarly, several single nucleotide polymorphisms (SNPs) have been identified in the UGT1A3 gene that result in amino acid substitutions and altered metabolic activity toward various substrates. nih.gov The impact of these specific genetic variants on nalbuphine glucuronide kinetics has been highlighted as an important area for future investigation. vulcanchem.com

The following table summarizes the findings from an in vitro study using recombinant UGT enzymes to identify the key isoforms involved in nalbuphine glucuronidation.

Table 1: In Vitro Glucuronidation of Nalbuphine by Recombinant UGT Enzymes

| UGT Isoform | Nalbuphine Loss (%) | M5 (pmol) |

|---|---|---|

| UGT1A8 | 69.9 | 621 |

| UGT2B7 | 26.0 | 169 |

| UGT1A3 | 22.5 | 162 |

| UGT1A9 | 15.0 | 84.8 |

Data sourced from in vitro assays with recombinant UGT enzymes. vulcanchem.com

Cytochrome P450 (CYP) Polymorphisms

Phase I oxidative metabolism of nalbuphine is primarily catalyzed by the CYP2C9 and CYP2C19 isoforms, leading to the formation of 3'-hydroxylnalbuphine and 4'-hydroxylnalbuphine. researchgate.netnih.govdntb.gov.ua Both of these enzymes are known to be highly polymorphic. nih.govmdpi.commedsci.org Significant genetic polymorphisms have been noted for CYP2C19, which can substantially affect its metabolic capacity. nih.govmdpi.com

In vitro studies using human liver microsomes have explored the effects of CYP gene polymorphisms on metabolic activity. researchgate.net For example, the CYP2C9*3 allele was found to have no effect at the isoform level but was associated with decreased metabolic activity at the microsomal level. researchgate.net Such genetic variants in CYP enzymes are a major cause of inter-individual variability in drug pharmacokinetics. medsci.org The presence of different alleles can lead to altered enzyme activity, thereby influencing the rate of formation of nalbuphine's hydroxylated metabolites. researchgate.netnih.gov

The table below outlines the key metabolic enzymes for nalbuphine and provides examples of functional genetic polymorphisms that may impact its biotransformation.

Table 2: Key Metabolic Enzymes for Nalbuphine and Examples of Functional Genetic Polymorphisms

| Enzyme Family | Key Isozyme | Primary Metabolite(s) Formed | Example of Functional Polymorphism(s) | Potential Mechanistic Impact |

|---|---|---|---|---|

| UGT | UGT2B7 | Nalbuphine-3-glucuronide, Nalbuphine-6-glucuronide | UGT2B72 | Altered glucuronidation capacity nih.gov |

| UGT1A8 | Nalbuphine-3-glucuronide | Known functional variants exist | Altered glucuronidation capacity | |

| UGT1A3 | Nalbuphine-3-glucuronide | W11R, R45W, V47A | Altered glucuronidation efficiency nih.gov | |

| CYP450 | CYP2C9 | 3'-hydroxylnalbuphine, 4'-hydroxylnalbuphine | CYP2C93 | Decreased microsomal activity researchgate.net |

Synthetic Chemistry and Structural Derivatization of Nalbuphine Hydrochloride

Synthetic Routes and Precursor Chemistry (e.g., from thebaine, morphine, noroxymorphone)

The manufacturing of nalbuphine (B1235481) primarily relies on semi-synthetic methods starting from naturally occurring poppy alkaloids, such as thebaine and morphine. google.comrepec.orgeuropa.eu These precursors undergo a series of chemical transformations to yield the final product. A common and crucial intermediate in these synthetic pathways is noroxymorphone (B159341). europa.euresearchgate.netacs.orgresearchgate.net

From Thebaine: Thebaine is a key starting material for many semi-synthetic opioids that feature a 14-hydroxyl group, including nalbuphine. chinesechemsoc.orgscirp.org The process typically involves the oxidation of thebaine, often using hydrogen peroxide or a peracid, to introduce the 14-hydroxyl group and form 14-hydroxycodeinone. scirp.org Subsequent catalytic reduction of the double bond yields oxycodone. scirp.org The O-demethylation of oxycodone produces oxymorphone, which is then N-demethylated to provide the pivotal intermediate, noroxymorphone. researchgate.netscirp.org In one documented route, thebaine is converted to oxycodone with an 80% yield, which is then transformed into oxymorphone with a 55% yield. researchgate.netresearchgate.net

From Morphine: Synthesis beginning with morphine also proceeds through noroxymorphone. acs.org The structural similarity between morphine and nalbuphine necessitates key transformations, including the introduction of a 14-hydroxyl group and the replacement of the N-methyl group with an N-cyclobutylmethyl group.

Total Synthesis Approaches and Methodological Innovations

While semi-synthesis from natural alkaloids is the dominant production method, the total synthesis of morphinan (B1239233) alkaloids, including nalbuphine, from simple chemical feedstocks has been a long-standing challenge in organic chemistry. chinesechemsoc.orgwikipedia.org The complex, multi-ring structure of morphine was first synthesized by Marshall D. Gates, Jr. in 1952, a landmark achievement that required 31 steps. wikipedia.org

More recent innovations have aimed to make total synthesis more practical and efficient. A notable approach mimics the biosynthetic dearomatization arene coupling reaction, which has enabled the decagram-scale preparation of a key thebaine-like core structure. chinesechemsoc.org This strategy led to a collective and asymmetric total synthesis of several opioids, including nalbuphine, from known starting compounds. chinesechemsoc.org Another significant advancement is the biomimetic synthesis developed by Kenner C. Rice, which features a key Grewe cyclization step and is considered highly efficient. wikipedia.org

Semi-synthetic Transformations from Opioid Precursors

Semi-synthesis from readily available opioid precursors is the cornerstone of nalbuphine production. cdnsciencepub.com Key chemical transformations are required to convert natural alkaloids like thebaine or oripavine into nalbuphine. repec.orgcdnsciencepub.com

Two crucial modifications are:

Oxidation at C-14: The introduction of a hydroxyl group at the C-14 position is essential. This is often achieved by treating thebaine with oxidizing agents like hydrogen peroxide. scirp.org

N-Demethylation and N-Alkylation: The N-methyl group present in morphine and its derivatives must be replaced with the characteristic N-cyclobutylmethyl group of nalbuphine.

The N-demethylation step is particularly challenging and has been the focus of significant methodological development to move away from hazardous reagents like cyanogen (B1215507) bromide. scirp.orgcdnsciencepub.com Alternative methods include:

Von Braun Reaction: Historically, cyanogen bromide was used for N-demethylation.

Chloroformate Reagents: Vinyl chloroformate and ethyl chloroformate have been used to demethylate the tertiary amine, forming a carbamate (B1207046) intermediate that is subsequently cleaved. google.comresearchgate.net

Oxidative N-Demethylation: Newer methods utilize catalytic oxidation. This includes using palladium catalysts with oxygen as the oxidant or electrochemical methods mediated by species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). researchgate.netrug.nl

Quaternization/Demethylation: Another protocol involves quaternizing the nitrogen atom of a precursor like oripavine with cyclobutylmethyl bromide, followed by N-demethylation using a thiolate. scirp.org

Once noroxymorphone is obtained, the final step is the introduction of the cyclobutylmethyl group. This can be done via direct alkylation with cyclobutylmethyl bromide or through a one-pot reductive amination with cyclobutanecarboxaldehyde. acs.org

Regioselective Modifications and Stereochemistry Control (e.g., β-epimer reduction)

The stereochemistry of the hydroxyl group at the C-6 position is a critical aspect of nalbuphine synthesis. The desired product is the 6α-hydroxy epimer (nalbuphine), while the 6β-hydroxy epimer is considered an impurity that must be minimized. google.comgoogle.com

The final step in many synthetic routes is the reduction of the 6-keto group of the precursor, nalbuphone. researchgate.net The choice of reducing agent and reaction conditions significantly influences the stereochemical outcome of this reduction.

Traditional Reducing Agents: Early syntheses using lithium aluminium hydride (LiAlH₄) were reported to produce nalbuphine with a significant amount of the β-epimer, initially in a 6:1 ratio of nalbuphine to β-epimer, with final processed batches containing nearly 10% of the impurity. google.comgoogle.com Sodium borohydride (B1222165) has also been used, but selectivity can be an issue. google.comgoogle.com

Advanced Reducing Agents: To improve selectivity and minimize the formation of the β-epimer, more sophisticated reducing agents and one-pot processes have been developed. One highly effective method employs tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃). acs.orgacs.org This reagent was developed for a one-pot process to reduce both the intermediate imine and the 6-ketone. acs.orgacs.org This approach demonstrated remarkable stereoselectivity, reducing the β-epimer content to just 0.08% in the crude product. acs.orgacs.orgresearchgate.net

The control of stereochemistry is crucial for meeting regulatory standards, which often classify the β-epimer as an impurity that must be strictly controlled. google.com

Development of Nalbuphine Analogs and Derivatives for Receptor Probing

Nalbuphine's mixed agonist-antagonist profile at opioid receptors has made it and its structural analogs valuable tools for pharmacological research. researchgate.net Scientists synthesize derivatives of nalbuphine to probe the structure and function of opioid receptors (mu, kappa, and delta). By systematically modifying the nalbuphine scaffold, researchers can investigate the specific molecular features responsible for receptor binding affinity, selectivity, and functional activity (agonism vs. antagonism).

Key structural modifications include:

N-substituent: The N-cyclobutylmethyl group is a defining feature. Analogs with different N-alkyl or N-alkenyl groups (such as allyl or cyclopropylmethyl found in naloxone (B1662785) and naltrexone, respectively) are synthesized to compare activities. researchgate.netcdnsciencepub.com

Phenolic Hydroxyl Group: The 3-phenolic hydroxyl group is important for receptor interaction. Esterification of this group to create prodrugs has been shown to eliminate the bitter taste of the parent compounds, suggesting this phenol (B47542) is a key feature for interaction with taste receptors. researchgate.net

C-6 and C-14 Hydroxyl Groups: Modifications at these positions also influence pharmacological activity.

These analogs help to build a structure-activity relationship (SAR) map for the opioid receptors, providing insight into how ligands bind and activate or block these critical signaling proteins.

Preclinical Research Models and in Vitro Methodologies for Nalbuphine Hydrochloride

Cell-Based Assay Systems for Receptor Function and Signaling

Cell-based assays are fundamental in characterizing the interaction of nalbuphine (B1235481) with its target receptors and the subsequent intracellular signaling cascades. These systems typically utilize cell lines genetically engineered to express specific opioid receptor subtypes, such as mu (μ), kappa (κ), and delta (δ).

Receptor binding assays are crucial for determining the affinity of nalbuphine for different opioid receptors. These assays often employ a competitive radioligand displacement method. In this technique, a radiolabeled ligand with known affinity for a specific receptor is incubated with cell membranes or tissue homogenates expressing that receptor. The ability of unlabeled nalbuphine to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki). giffordbioscience.com

Studies in rat brain homogenates have shown that nalbuphine possesses a high affinity for the μ-opioid receptor, with progressively lower affinities for the κ- and δ-opioid receptors. nih.gov In contrast, other assessments describe nalbuphine as having high affinity for both μ- and κ-opioid receptors, with a lower affinity for the δ-receptor. wikipedia.org Autoradiographic studies using slide-mounted sections of guinea pig brain have further detailed nalbuphine's binding characteristics, revealing a curvilinear profile indicative of two distinct binding sites with different dissociation constants (Kd). nih.gov

Table 1: Binding Affinity (Ki) of Nalbuphine at Opioid Receptors

| Receptor Subtype | Reported Ki (nM) | Source |

|---|---|---|

| Mu (μ) | 0.5 | nih.gov |

| Kappa (κ) | 29 | nih.gov |

| Delta (δ) | 60 | nih.gov |

| Mu (μ) | High Affinity | wikipedia.org |

| Kappa (κ) | High Affinity | wikipedia.org |

This table presents data from different studies and methodologies, which can account for variations in reported affinities.

Functional assays move beyond simple binding to measure the cellular response triggered by nalbuphine's interaction with a receptor. These assays are critical for determining whether nalbuphine acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist).

G-Protein Activation: Opioid receptors are G protein-coupled receptors (GPCRs). Agonist binding initiates a conformational change that leads to the activation of intracellular G proteins. The [³⁵S]GTPγS binding assay is a common method to measure this activation. acs.org Based on these assays, nalbuphine has been characterized as a full agonist at κ-opioid receptors and a weak partial agonist at μ-opioid receptors. mdpi.com In Chinese Hamster Ovary (CHO) cells expressing the human μ-opioid receptor (hMOR), nalbuphine has demonstrated low-efficacy partial agonism in [³⁵S]GTPγS binding assays. nih.gov

cAMP Modulation: Activation of μ- and κ-opioid receptors typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for producing the second messenger cyclic adenosine (B11128) monophosphate (cAMP). drugbank.com Assays measuring the inhibition of forskolin-stimulated cAMP accumulation are therefore used to assess the functional activity of opioid ligands. acs.org Studies have shown that nalbuphine can act as a partial agonist in cAMP inhibition assays. nih.gov However, some research suggests certain ligands, including nalbuphine, may be biased towards cAMP modulation over other signaling pathways like dynamic mass redistribution (DMR). plos.org

Arrestin Recruitment: Following agonist-induced G protein activation, GPCRs are often phosphorylated, leading to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways. nih.gov Assays like the PathHunter™ β-arrestin recruitment assay are used to quantify this interaction. nih.gov Studies have found that nalbuphine displays no significant agonist activity in β-arrestin2 recruitment assays at the μ-opioid receptor, but it can act as an antagonist, blocking the recruitment induced by full agonists like DAMGO. nih.gov

Receptor Binding Assays (e.g., radioligand displacement)

Isolated Tissue Preparations and Organ Bath Studies for Receptor Pharmacology

Isolated tissue preparations, studied in organ baths, have historically been a cornerstone of pharmacological research, allowing for the examination of drug effects on intact tissues in a controlled in vitro environment. acs.orgresearchgate.net These preparations, such as the guinea pig ileum (rich in μ-opioid receptors) and the mouse vas deferens (rich in δ-opioid receptors), are used to assess the functional activity of compounds by measuring their effects on electrically-induced muscle contractions. basicmedicalkey.com

For nalbuphine, organ bath studies can provide insights into its agonist and antagonist properties on smooth muscle function. For instance, the activation of μ-opioid receptors in the gastrointestinal tract is known to inhibit propulsive muscle contractions, contributing to constipation. nih.gov Studies using isolated mouse colon preparations in an organ bath have been employed to investigate how nalbuphine and other biased ligands can influence and potentially reverse the inhibitory effects of morphine on colonic motility. nih.gov This methodology is valuable for understanding the peripheral effects of nalbuphine and its potential to modulate opioid-induced side effects. nih.gov

Animal Models for Pharmacodynamic Mechanism Elucidation

Animal models are indispensable for understanding the integrated physiological and behavioral effects of nalbuphine in a living system. These models are used to explore its pharmacodynamic mechanisms, including receptor occupancy in the central nervous system, effects on neurotransmitter systems, and its therapeutic actions like analgesia and anti-pruritus.

Receptor Occupancy and Neurotransmitter Modulation: Animal models allow for the investigation of how nalbuphine interacts with receptors in the brain and spinal cord to produce its effects. Studies in rats have been used to examine nalbuphine's influence on the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov For example, intravenous administration of nalbuphine to male rats was found to produce both analgesia and a delayed anti-analgesia, an effect that was linked to the NOP receptor system. nih.gov

Anti-pruritic Mechanisms: Nalbuphine has been shown to be effective against itching (pruritus), a common side effect of pure μ-opioid agonists. wikipedia.org Animal models have been crucial in demonstrating and dissecting this anti-pruritic effect. In mice, nalbuphine has been shown to significantly reduce scratching behavior induced by various pruritic agents, including substance P, deoxycholic acid (DCA), and the HIV-1 protein TAT. mdpi.com These models suggest that nalbuphine's anti-pruritic action is mediated, at least in part, through its agonist activity at κ-opioid receptors. mdpi.comresearchgate.net

Table 2: Animal Models for Nalbuphine's Anti-Pruritic Effects

| Animal Model | Pruritic Agent | Finding | Source |

|---|---|---|---|

| Swiss–Webster Mice | TAT-HIV-1 protein | Nalbuphine dose-dependently inhibited scratching behavior. | mdpi.com |

| Swiss–Webster Mice | Deoxycholic acid (DCA) | Nalbuphine significantly reduced DCA-induced scratching bouts. | mdpi.com |

Ex Vivo Receptor Binding Studies

Ex vivo receptor binding techniques bridge the gap between in vitro assays and in vivo studies. A prominent method in this category is quantitative receptor autoradiography. In this approach, an animal is administered the drug (nalbuphine), and after a specific time, the brain and other tissues are removed, sectioned, and incubated with radioligands. nih.gov This allows for the visualization and quantification of receptor binding in specific anatomical regions.

In vitro autoradiography, which involves applying nalbuphine directly to slide-mounted tissue sections from drug-naive animals, is also a powerful ex vivo technique. nih.gov Studies using this method on guinea pig and monkey central nervous system tissues have demonstrated that nalbuphine displaces ligands from both μ- and κ-opioid receptors. nih.gov Furthermore, these studies have identified high concentrations of [³H]nalbuphine binding sites in areas of the brain and spinal cord known to be involved in pain modulation, such as the periaqueductal gray, thalamic nuclei, and superficial layers of the spinal cord. nih.gov This provides an anatomical correlation for nalbuphine's analgesic effects.

Pharmacogenomic and Proteomic Approaches in Preclinical Research

While extensive preclinical research on nalbuphine using pharmacogenomic and proteomic approaches is not widely published, these modern techniques offer significant potential for a deeper understanding of its action and metabolism.

Pharmacogenomics: This field investigates how genetic variations influence drug response. For opioids, research often focuses on polymorphisms in genes encoding drug-metabolizing enzymes (like cytochrome P450s) and the opioid receptors themselves. tandfonline.com Such studies could elucidate inter-individual variability in nalbuphine's efficacy and metabolism. For example, studies on other drugs have highlighted how genetic variants of CYP enzymes can impact drug clearance and the potential for drug-drug interactions, a principle that is applicable to nalbuphine. tandfonline.com

Proteomics: Proteomics involves the large-scale study of proteins. In the context of nalbuphine research, proteomic approaches could be used to identify proteins that are differentially expressed or modified in response to drug treatment. For instance, proteomics has been used to identify proteins involved in the transcriptional regulation of the μ-opioid receptor gene. nih.gov Targeted proteomic methods are also being used to quantify the abundance of drug-metabolizing enzymes and transporters in tissues like the liver, which is crucial for building predictive pharmacokinetic models for drugs, including those metabolized in a similar fashion to nalbuphine. acs.org These approaches could provide novel insights into the long-term cellular adaptations to nalbuphine and identify new biomarkers for its effects.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Nalbuphine hydrochloride |

| DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) |

| Forskolin |

| Morphine |

| Naltrexone |

| Substance P |

| Deoxycholic acid (DCA) |

Interactions of Nalbuphine Hydrochloride with Other Pharmacological Agents Mechanistic Basis

Pharmacodynamic Interactions at the Receptor Level

The pharmacodynamic interactions of nalbuphine (B1235481) are largely dictated by its unique profile as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist or antagonist. drugbank.comwikipedia.orgfda.govpatsnap.com

Agonist-Antagonist Synergism and Antagonism

Nalbuphine's dual action at opioid receptors leads to complex interactions when co-administered with other opioids. medscape.com

Antagonism at the Mu-Opioid Receptor (MOR): When administered with pure MOR agonists like morphine, fentanyl, or hydrocodone, nalbuphine can act as an antagonist. drugbank.commedscape.com This can lead to a reduction in the analgesic effects of the MOR agonist and may even precipitate withdrawal symptoms in individuals physically dependent on them. drugbank.commedscape.com Conversely, this antagonistic property can be beneficial in reversing the respiratory depression caused by MOR agonists without completely eliminating analgesia. drugbank.comprimescholars.com

Synergism at the Kappa-Opioid Receptor (KOR): As a KOR agonist, nalbuphine can produce analgesia. wikipedia.orgresearchgate.net When used with other CNS depressants, such as benzodiazepines, anesthetics, and alcohol, it can lead to additive or synergistic effects, resulting in profound sedation and respiratory depression. fda.govpfizermedical.com

Table 1: Examples of Agonist-Antagonist Interactions with Nalbuphine Hydrochloride

| Interacting Drug | Receptor Action | Clinical Consequence of Interaction with Nalbuphine |

|---|---|---|

| Fentanyl | Mu-Opioid Agonist | Nalbuphine may decrease the analgesic effects of fentanyl and could precipitate withdrawal. medscape.com Conversely, co-administration can lead to increased sedation and respiratory depression due to pharmacodynamic synergism. medscape.com |

| Hydrocodone | Mu-Opioid Agonist | Nalbuphine can reduce the analgesic effect of hydrocodone and potentially trigger withdrawal symptoms in tolerant individuals. medscape.com Synergistic effects can also lead to enhanced toxicity, including profound sedation and respiratory depression. medscape.com |

| Morphine | Mu-Opioid Agonist | Nalbuphine's analgesic potency is comparable to morphine on a milligram basis up to certain doses. fda.govresearchgate.net However, due to its antagonist properties at the mu-receptor, it can counteract morphine-induced respiratory depression. drugbank.com It has also been shown to reduce morphine-induced itching (pruritus). wikipedia.org |

Receptor Cross-Talk Mechanisms in Co-administration Scenarios

The concept of receptor cross-talk, where the activation of one receptor type influences the function of another, is relevant to nalbuphine's interactions. The interplay between the mu and kappa opioid systems is a key example. Activation of KORs by nalbuphine is thought to modulate the effects mediated by MORs. wikipedia.org This is exemplified by nalbuphine's ability to counteract MOR-mediated side effects like pruritus. wikipedia.org The precise molecular mechanisms of this cross-talk are complex and continue to be an area of active research.

Pharmacokinetic Interactions via Enzyme Modulation (e.g., P450 and UGT inhibition/induction)

The metabolism of nalbuphine is a significant factor in potential drug interactions. It is primarily metabolized in the liver. pfizer.comhpra.ie

Nalbuphine is metabolized by both cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), with UGTs playing a more significant role. nih.govnih.govresearchgate.net Approximately 75% of nalbuphine is metabolized by UGTs and 25% by CYPs. nih.govresearchgate.net The primary UGTs involved are UGT2B7, UGT1A3, and UGT1A9. primescholars.comresearchgate.net

CYP450 Interactions: Although to a lesser extent than UGTs, CYP enzymes are involved in nalbuphine metabolism. Co-administration with strong inhibitors of CYP3A4 may increase nalbuphine plasma concentrations, potentially leading to prolonged opioid adverse reactions. hsa.gov.sg Conversely, CYP3A4 inducers could decrease nalbuphine levels. ajmc.com

UGT Interactions: Given that UGTs are the primary metabolic pathway, interactions with drugs that inhibit or induce these enzymes are of particular importance. primescholars.comnih.gov For instance, co-administration with a UGT inhibitor could significantly increase nalbuphine's bioavailability. google.com Fluconazole (B54011), a known inhibitor of UGT2B7, has been shown to inhibit the glucuronidation of other drugs, suggesting a potential for interaction with nalbuphine. researchgate.netnih.gov

Table 2: Potential Enzymatic Interactions with this compound

| Enzyme System | Interacting Agent Type | Potential Effect on Nalbuphine |

|---|---|---|

| Cytochrome P450 (CYP3A4) | Inhibitors (e.g., certain antifungals, macrolide antibiotics) | May increase plasma concentrations of nalbuphine. hsa.gov.sg |

| Cytochrome P450 (CYP3A4) | Inducers (e.g., certain anticonvulsants, rifampin) | May decrease plasma concentrations of nalbuphine. ajmc.com |

| UDP-glucuronosyltransferases (UGTs) | Inhibitors (e.g., fluconazole for UGT2B7) | May increase the bioavailability and plasma levels of nalbuphine. researchgate.netgoogle.comnih.gov |

Mechanistic Basis of Polypharmacy Effects in Preclinical Settings

Preclinical studies provide further insight into the mechanisms of nalbuphine's interactions. In animal models, the combination of nalbuphine with other agents has been investigated. For example, in dogs, combining nalbuphine with an α2-adrenergic receptor agonist or acepromazine (B1664959) results in greater sedation than nalbuphine alone. wikipedia.org

Studies in rats have explored the impact of conditions like hyperlipidemia on nalbuphine's pharmacokinetics, noting changes in its volume of distribution and plasma concentrations, which could have implications for its effects when co-administered with other drugs in such a state. nih.gov Preclinical reproductive toxicity studies in rats and rabbits did not show teratogenic effects but did indicate increased mortality and decreased offspring weight at high doses. hpra.ie These preclinical findings underscore the importance of considering physiological and pathological states when evaluating the potential for drug interactions with nalbuphine.

Advanced Analytical and Bioanalytical Methodologies for Nalbuphine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UHPLC-MS/MS, LC-MS/MS)

Chromatography, particularly high-performance liquid chromatography (HPLC) and its more advanced iterations like ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), stands as the cornerstone for the separation and quantification of nalbuphine (B1235481). researchgate.netresearchgate.net These methods offer high sensitivity, specificity, and reliability for analyzing nalbuphine in both bulk pharmaceutical forms and complex biological matrices. nih.govdp.tech

Reverse-phase HPLC is the most common approach, utilizing columns such as C18 or phenyl-hexyl to separate nalbuphine from other compounds. tandfonline.comscribd.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing an acid like formic acid, trifluoroacetic acid, or phosphoric acid to ensure optimal peak shape and ionization for MS detection. researchgate.netsielc.comwikipedia.org

UHPLC-MS/MS and LC-MS/MS methods are particularly favored for bioanalytical applications due to their exceptional sensitivity and selectivity. dp.tech These techniques allow for the accurate quantification of nalbuphine in human plasma at concentrations as low as 0.1 to 0.5 ng/mL. scribd.com Detection is typically achieved using positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring a specific precursor-to-product ion transition. scribd.com For nalbuphine, a common mass transition monitored is m/z 358.4 → 340.1. dp.techscribd.com

Table 1: Examples of Chromatographic Conditions for Nalbuphine Hydrochloride Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | BDS Hypersil C18 (250 x 4.6 mm, 5µm) | 5 mM Sodium acetate (B1210297) buffer (pH 5.5): Acetonitrile (40:60, v/v) | UV at 210 nm | Stability-indicating assay | tandfonline.comwikipedia.org |

| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric acid | UV, MS | Separation and isolation | researchgate.net |

| LC-MS/MS | Phenomenex Kinetex PFP (100 x 2.1 mm, 2.6 µm) | 0.1% Formic acid, 15 mM Ammonium acetate in water and Acetonitrile (60:40, v/v) | ESI-MS/MS (m/z 358 → 340) | Quantification in human plasma | |

| UHPLC-MS/MS | Kinetex Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm) | Gradient of Acetonitrile and 3 mM Ammonium acetate with 0.1% Formic acid | ESI-MS/MS (m/z 358.4 → 340.1) | Quantification in human plasma | dp.techscribd.com |

Spectroscopic Characterization Methods (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for confirming the chemical structure of nalbuphine and identifying its metabolites. google.com One- and two-dimensional NMR techniques, including 1H-1H correlation spectroscopy (COSY), nuclear Overhauser enhancement spectroscopy (NOESY), heteronuclear single-quantum correlation (HSQC), and heteronuclear multiple bond correlation (HMBC), have been used to elucidate the precise structures of novel hydroxylated and glucuronidated metabolites of nalbuphine. google.com

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the nalbuphine molecule and to characterize different physical forms, such as polymorphs. researchgate.netkisti.re.kr The technique provides a characteristic fingerprint based on the vibrations of chemical bonds, which can confirm the identity of the compound and detect variations in its crystalline structure. kisti.re.kr

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectrophotometry is a straightforward and robust technique often used for the quantitative determination of nalbuphine in pharmaceutical formulations. researchgate.net The method is based on measuring the absorbance of the drug solution at its wavelength of maximum absorbance (λmax), which is typically observed around 210 nm or 284 nm depending on the solvent and analytical conditions. researchgate.nettandfonline.com

Mass Spectrometry (MS) : As a standalone technique or, more commonly, coupled with chromatography (LC-MS, GC-MS), mass spectrometry is crucial for confirming the molecular weight of nalbuphine (C₂₁H₂₇NO₄, molecular weight ~357.4 g/mol ) and its fragments. High-resolution mass spectrometry provides exact mass measurements, which aids in formula determination. Tandem mass spectrometry (MS/MS) is essential for structural elucidation of metabolites and degradation products by analyzing fragmentation patterns. dp.techscribd.com

Bioanalytical Method Validation for Preclinical Matrices (e.g., plasma, tissue homogenates)

Before a new analytical method can be used for preclinical research, it must undergo rigorous validation to ensure its reliability. This process is guided by regulatory bodies like the US Food and Drug Administration (FDA). Validation is critical for methods used to quantify nalbuphine in biological matrices such as plasma and tissue homogenates, which are key to pharmacokinetic and tissue distribution studies. sielc.com

Validation parameters include specificity, selectivity, linearity, accuracy, precision, recovery, and stability. scribd.com

Specificity and Selectivity : The method must demonstrate that it can accurately measure nalbuphine without interference from endogenous components in the matrix (e.g., lipids, proteins in plasma) or other administered drugs.

Linearity, LLOQ, and ULOQ : The method must be linear over a defined concentration range, with a clearly established lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ). For nalbuphine in plasma, linear ranges often span from approximately 0.1 ng/mL to 500 ng/mL. dp.techscribd.com

Accuracy and Precision : Intra- and inter-assay precision (expressed as relative standard deviation, RSD%) and accuracy (expressed as the percentage of nominal concentration) are assessed at multiple concentration levels. Typically, values should be within ±15% (±20% at the LLOQ). scribd.com

Recovery and Matrix Effect : The efficiency of extracting nalbuphine from the biological matrix is determined, along with any suppression or enhancement of the analytical signal caused by the matrix itself. scribd.com

Stability : The stability of nalbuphine in the biological matrix is tested under various conditions that mimic sample handling and storage, including bench-top (room temperature), long-term freezer storage, and freeze-thaw cycles. scribd.com

Validated methods have been successfully applied to determine nalbuphine concentrations in plasma from various species, including humans and parrots. scribd.com Research has also shown that calibration standards prepared in one matrix (e.g., human plasma) can sometimes be used for the quantification of analytes in mouse plasma and tissue homogenates, streamlining preclinical studies.

Table 2: Bioanalytical Method Validation Parameters for Nalbuphine in Human Plasma (UHPLC-MS/MS)

| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 0.1–500 ng/mL (r² > 0.99) | dp.techscribd.com |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL or 0.5 ng/mL | scribd.com |

| Intra- & Inter-batch Precision (RSD%) | Within 10.67% | dp.techscribd.com |

| Accuracy (%) | 94.07% to 105.34% | dp.techscribd.com |

| Extraction Recovery (%) | 101.09% to 106.30% | scribd.com |

| Matrix Factor | IS-normalized: 1.02–1.03 | scribd.com |

Impurity and Degradation Product Analysis in Research Samples

Identifying and quantifying impurities and degradation products is a critical aspect of pharmaceutical quality control and stability testing. Stability-indicating analytical methods, typically HPLC, are developed to separate the active pharmaceutical ingredient (API) from any substances that may form during synthesis or upon storage. tandfonline.comsielc.com

Forced degradation studies are performed by subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.net The analytical method must be able to resolve nalbuphine from these products. researchgate.net

Key impurities and degradation products identified in nalbuphine samples include:

Synthetic Impurities : These are process-related impurities arising from the manufacturing process. A notable example is the 6-β-epimer of nalbuphine. Another is α-nor-14-hydroxydihydromorphine. sielc.com

Degradation Products : These form due to chemical instability. The primary degradation pathway involves the oxidation of the phenolic group, which can lead to condensation and the formation of the dimer, 2,2'-bisnalbuphine. sielc.com Another identified degradation product is 10-ketonalbuphine. sielc.com

An improved kilogram-scale synthesis process reported the identification of ten process-related impurities, demonstrating the importance of impurity profiling and control.

Chiral Analysis and Stereoisomeric Purity Determination Methods

Nalbuphine is a chiral molecule with a specific three-dimensional structure that is essential for its pharmacological activity. The chemical name, (-)-17-(cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol hydrochloride, defines its precise stereoisomeric form. Regulatory guidelines for chiral drugs mandate the control of stereoisomeric purity, treating unintended stereoisomers as impurities.

Analytical methods must be capable of confirming the correct stereoisomer and quantifying any others present. While dedicated chiral column chromatography is a common approach for separating enantiomers, for nalbuphine, the focus has been on diastereomeric separation, particularly of its epimers.

HPLC methods have proven effective for determining the stereoisomeric purity of nalbuphine by separating it from its primary stereoisomeric impurity, the 6-β-epimer (also known as β-Nalbuphine). In one optimized synthesis process, the level of the 6-β-epimer was successfully controlled to just 0.08%, as quantified by HPLC, demonstrating the method's capability for ensuring high stereoisomeric purity. The ability to resolve and quantify such closely related stereoisomers is a critical requirement for the release of the drug substance, ensuring its quality, safety, and efficacy.

Computational and Theoretical Studies of Nalbuphine Hydrochloride

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For nalbuphine (B1235481), docking studies are crucial for understanding its mixed agonist-antagonist profile at opioid receptors, primarily the kappa-opioid receptor (KOR) and mu-opioid receptor (MOR).

Docking simulations of nalbuphine into the binding sites of KOR and MOR help to elucidate the specific molecular interactions that govern its affinity and functional activity. These models are often built using the crystal structures of the receptors. elifesciences.orgplos.org Studies on related morphinan (B1239233) compounds reveal that the binding of these ligands to opioid receptors involves a set of conserved interactions. nih.gov A critical interaction for many morphinan-based ligands is the formation of a charge-enhanced hydrogen bond between the protonated nitrogen of the ligand and the highly conserved aspartate residue (Asp147 in the MOR) in the receptor's binding pocket. nih.gov

The orientation of nalbuphine within the binding pocket determines its functional outcome. As a KOR agonist, specific interactions stabilize an "active" conformation of the receptor. chemrxiv.org Conversely, as a MOR antagonist, it is thought to bind in a manner that prevents the receptor from adopting the conformational changes necessary for signal transduction. The N-cyclobutylmethyl group is a key determinant of this mixed activity profile, and docking studies can model how this bulky substituent interacts with specific subpockets within the receptors, influencing the conformational state of the receptor. elifesciences.org For example, docking studies on other opioids have shown that interactions within distinct subpockets can modulate signaling pathways. elifesciences.org

| Interaction Type | Nalbuphine Moiety | Receptor Residue (Example) | Receptor | Significance |

|---|---|---|---|---|

| Ionic/H-Bond | Protonated Nitrogen | Asp147 | MOR | Primary anchor point, crucial for binding affinity. nih.gov |

| Hydrogen Bond | Phenolic Hydroxyl | Histidine | MOR/KOR | Contributes to binding and selectivity. |

| Hydrophobic | Cyclobutylmethyl Group | Hydrophobic Pocket Residues | MOR/KOR | Key determinant of agonist vs. antagonist activity. |

| Hydrophobic | Aromatic Ring | Valine, Isoleucine | MOR/KOR | Stabilizes the ligand in the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. springernature.com For nalbuphine and related morphinans, QSAR models can be developed to predict analgesic potency, receptor binding affinity, or the balance between agonist and antagonist effects. nih.govresearchgate.net

These models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms like artificial neural networks, are then used to derive a mathematical equation that links these descriptors to the observed biological activity. springernature.comnih.gov

For a series of morphinan derivatives, a QSAR model could identify the key structural features that enhance KOR agonism while maintaining or increasing MOR antagonism. For instance, a 3D-QSAR study on indolomorphinans identified steric and electrostatic fields around the molecules that were critical for their kappa antagonist potency. nih.gov Such models for nalbuphine-like compounds would focus on quantifying the impact of substitutions on the N-alkyl group, the phenolic ring, and other parts of the morphinan scaffold. nih.govnih.gov The predictive power of these models can then be used to virtually screen new, un-synthesized derivatives to prioritize candidates with a desired pharmacological profile. researchgate.net

| Descriptor Class | Specific Descriptor Example | Potential Correlation with Nalbuphine's Activity |

|---|---|---|

| Electronic | Partial charge on the phenolic oxygen | Relates to hydrogen bonding potential and receptor affinity. |

| Steric | Volume of the N-substituent | Crucial for differentiating between agonist and antagonist activity at MOR/KOR. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Influences blood-brain barrier penetration and overall pharmacokinetics. d-nb.info |

| Topological | Wiener Index (a measure of molecular branching) | Reflects molecular shape and size, impacting receptor fit. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. MD simulations are invaluable for studying the conformational flexibility of both nalbuphine and its target receptors, as well as the stability of their interaction. nih.gov

By placing the docked nalbuphine-receptor complex in a simulated physiological environment (water, ions), MD simulations can track the conformational changes that occur upon binding. This can reveal how nalbuphine stabilizes a particular receptor state (e.g., an antagonist-bound state at the MOR or an agonist-bound state at the KOR). elifesciences.orgnih.gov Simulations can also highlight the role of specific water molecules in mediating ligand-receptor interactions and provide a more accurate estimation of binding free energies.

For a mixed agonist-antagonist like nalbuphine, MD simulations can help explain the structural basis of its functional selectivity. nih.gov By comparing the dynamics of the receptor when bound to nalbuphine versus a full agonist or a full antagonist, researchers can identify subtle differences in the conformational ensemble of the receptor that lead to different downstream signaling outcomes. elifesciences.org These simulations can reveal how nalbuphine modulates the flexibility of key receptor regions, such as extracellular loops or the intracellular G-protein binding site. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (mechanistic focus)

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a drug candidate. scienceopen.commdpi.com For nalbuphine hydrochloride, these models focus on the molecular mechanisms underlying its ADME profile.

Absorption: Models can predict properties like intestinal absorption and blood-brain barrier (BBB) permeability. scienceopen.commdpi.com For nalbuphine, which acts on the central nervous system, predicting BBB penetration is critical. These predictions are often based on physicochemical properties like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors.

Distribution: Computational models can estimate the volume of distribution and plasma protein binding, which affect the amount of free drug available to interact with opioid receptors.

Metabolism: Nalbuphine is primarily metabolized in the liver via glucuronidation. Mechanistic in silico models can predict which cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) isoforms are most likely responsible for its metabolism. This involves docking nalbuphine into the active sites of these metabolic enzymes to assess the favorability of the interaction.

Excretion: Models can predict the likelihood of a compound being a substrate for transporters involved in renal or biliary clearance.

These predictive models are often built using QSAR-like methodologies, training on large datasets of compounds with known ADME properties. mdpi.com For nalbuphine, such models can provide early warnings of potential pharmacokinetic liabilities and guide chemical modifications to improve its drug-like properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic properties of a molecule in detail. biomedres.us These methods provide insights into the electron distribution, molecular orbital energies, and chemical reactivity of nalbuphine, which are fundamental to its interaction with biological targets. biomedres.us

QC calculations can determine the partial atomic charges on each atom of the nalbuphine molecule. This information is critical for understanding its electrostatic interactions with receptor residues, particularly the ionic interaction with the conserved aspartate and hydrogen bonds involving its hydroxyl groups. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to characterize its chemical reactivity and stability. biomedres.us

Emerging Research Areas and Future Directions for Nalbuphine Hydrochloride

Investigation of Novel Receptor Targets or Modulatory Sites beyond Canonical Opioids

While nalbuphine's primary pharmacological activity is attributed to its interaction with mu (µ) and kappa (κ) opioid receptors, research is beginning to explore its functional selectivity and potential interactions with other sites. wikipedia.orgdrugbank.com Nalbuphine (B1235481) is characterized as an agonist at kappa opioid receptors and an antagonist at mu-opioid receptors. nih.govfda.govfda.gov It possesses weak or no affinity for the sigma receptor. wikipedia.org

Advanced pharmacological profiling techniques are revealing more nuanced aspects of its receptor interactions. A study utilizing a label-free integrative pharmacology on-target (iPOT) approach, which measures dynamic mass redistribution (DMR) in living cells upon receptor activation, characterized the functional selectivity of various opioid ligands at the mu-opioid receptor (MOR). plos.org This research identified nalbuphine as a partial agonist for the MOR, a finding that contrasts with its frequent classification as a pure antagonist at this site. plos.org Such methodologies allow for a high-resolution differentiation of ligand activity, moving beyond simple binding affinity to understand the specific signaling pathways a ligand activates. plos.org

Furthermore, synthetic chemistry efforts are exploring how modifications to the nalbuphine molecule can alter its receptor binding profile. Researchers have synthesized novel ligands by replacing the phenolic -OH group of the nalbuphine core with a carboxamido group and opening the furan (B31954) ring. nih.gov These new derivatives showed very high affinity for µ and κ receptors but significantly less affinity for the delta (δ) receptor, demonstrating that the nalbuphine scaffold can be modified to create ligands with tailored receptor selectivity. nih.gov While this research focuses on modifying interaction with canonical receptors, it represents a methodological stepping stone toward designing ligands that may interact with novel, yet-to-be-identified targets or modulatory sites.

Table 1: Receptor Binding Profile of Nalbuphine and Related Compounds

| Compound/Ligand | Receptor Target(s) | Observed Activity | Source(s) |

|---|---|---|---|

| Nalbuphine | Mu (µ) Opioid Receptor | Antagonist / Partial Agonist | nih.govfda.govplos.org |

| Kappa (κ) Opioid Receptor | Agonist | nih.govfda.govresearchgate.net | |

| Delta (δ) Opioid Receptor | Low Affinity | wikipedia.org | |

| Sigma (σ) Receptor | Weak or No Affinity | wikipedia.org | |

| Nalbuphine-core derivatives (furan ring "open") | Mu (µ) & Kappa (κ) Receptors | Very High Affinity | nih.gov |

| Delta (δ) Receptor | Much Less Affinity | nih.gov | |

| Levallorphan | Pan-opioid Receptors | Antagonist | plos.org |

| β-funaltrexamine | Mu (µ) Opioid Receptor | Antagonist / Partial Agonist | plos.org |

Development of Advanced Delivery Systems

To overcome the limitations of conventional administration, such as the need for frequent injections due to a relatively short half-life of 3 to 6 hours, significant research is underway to develop advanced delivery systems for nalbuphine. fda.govfda.govmdpi.com These efforts focus on creating sustained-release formulations and exploring alternative delivery routes through prodrug design and novel formulation technologies.

Prodrug and Sustained-Release Mechanisms: A key strategy involves the synthesis of lipophilic prodrugs of nalbuphine. researchgate.net Prodrugs are inactive precursors that are metabolized into the active parent drug in the body. researchgate.net This approach can enhance skin partitioning for transdermal systems and improve solubility for parenteral formulations. researchgate.netresearchgate.net

Biodegradable Microspheres: Nalbuphine propionate (B1217596) (NAP), a prodrug, has been incorporated into biodegradable microspheres. In vivo studies showed a sustained plasma concentration profile for nalbuphine after a single subcutaneous injection of these microspheres, with the release mechanism fitting a diffusion model. researchgate.net

Lipid Emulsions: Incorporating nalbuphine and its prodrug, nalbuphine enanthate (NAE), into submicron lipid emulsions has been shown to provide a controlled-release delivery system. researchgate.net The inclusion of surfactants like Brij 98 can further sustain the release compared to a simple aqueous solution. researchgate.net

Nalbuphine Sebacate (SDE): A long-chain ester prodrug, nalbuphine sebacate, has been developed for sustained release. Formulations using oil-miscible retention solvents, such as benzyl (B1604629) benzoate, mixed with a pharmaceutically acceptable oil (like sesame oil), can extend the release period of the prodrug. google.com Increasing the weight ratio of the retention solvent to the oil extends the drug's release. google.com

Novel Delivery Routes: Research has also focused on non-invasive delivery routes to improve patient compliance and provide alternative administration options.

Buccal Delivery: Mucoadhesive buccal disks have been developed for the controlled delivery of nalbuphine prodrugs. The release rate from these disks, which utilize polymers like Carbopol and hydroxypropyl cellulose, can be modulated by the solubility of the specific prodrug used; more hydrophilic prodrugs show a faster release. innovareacademics.in

Nasal Spray: A specially designed nalbuphine nasal spray has been developed to bypass the extensive first-pass metabolism that results in poor oral bioavailability. jbclinpharm.org Preclinical studies evaluated its biopharmaceutical penetrability and pharmacokinetic profile, leading to clinical trials comparing its bioavailability to intravenous and intramuscular routes. jbclinpharm.org

Transdermal Systems: Transdermal patches and hydrogels are being investigated for the delivery of nalbuphine and its prodrugs. researchgate.netresearchgate.net Iontophoresis, which uses a small electric current to enhance skin permeation, has been shown to significantly increase the delivery rates of nalbuphine and its alkyl prodrugs from hydrogel formulations. researchgate.net

Table 2: Advanced Delivery Systems for Nalbuphine Hydrochloride

| Delivery System | Mechanistic Aspect | Key Findings | Source(s) |

|---|---|---|---|